molecular formula C20H21NO2 B046007 2-(1-Adamantyl)quinoline-4-carboxylic acid CAS No. 119778-65-3

2-(1-Adamantyl)quinoline-4-carboxylic acid

Cat. No.: B046007
CAS No.: 119778-65-3
M. Wt: 307.4 g/mol
InChI Key: KNAZIYPYZIIYCN-UHFFFAOYSA-N
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Description

2-(1-Adamantyl)quinoline-4-carboxylic acid is a specialty compound used primarily in proteomics research. It has a molecular formula of C₂₀H₂₁NO₂ and a molecular weight of 307.39 . This compound is known for its unique structure, which combines the adamantyl group with a quinoline moiety, making it a valuable tool in various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Adamantyl)quinoline-4-carboxylic acid typically involves the reaction of adamantane derivatives with quinoline-4-carboxylic acid. One common method includes the use of Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with adamantane-1-carboxaldehyde under acidic conditions . Other methods may involve the use of transition metal-catalyzed reactions or green chemistry approaches to improve yield and reduce environmental impact .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(1-Adamantyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield corresponding alcohols.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline-4-carboxylic acid derivatives, alcohols, and substituted quinoline compounds .

Mechanism of Action

The mechanism of action of 2-(1-Adamantyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The adamantyl group enhances the compound’s stability and lipophilicity, allowing it to effectively penetrate biological membranes. The quinoline moiety can interact with nucleic acids and proteins, leading to various biological effects . The compound may inhibit enzyme activity or disrupt cellular processes by binding to active sites or allosteric sites on target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Adamantyl)quinoline-4-carboxylic acid is unique due to the presence of both the adamantyl and quinoline groups, which confer enhanced stability, lipophilicity, and a broad range of biological activities. This combination makes it a versatile compound for various scientific applications .

Properties

IUPAC Name

2-(1-adamantyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c22-19(23)16-8-18(21-17-4-2-1-3-15(16)17)20-9-12-5-13(10-20)7-14(6-12)11-20/h1-4,8,12-14H,5-7,9-11H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNAZIYPYZIIYCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NC5=CC=CC=C5C(=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50385051
Record name 2-(1-adamantyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50385051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119778-65-3
Record name 2-(1-adamantyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50385051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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